2-((4-Fluorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Lipophilicity clogP ADME prediction

2-((4-Fluorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS 339101-66-5; molecular formula C₁₃H₁₀F₄N₂OS; molecular weight 318.29 g/mol) is a fully synthetic 4(3H)-pyrimidinone derivative bearing a para-fluorobenzyl sulfanyl group at the C-2 position, a methyl substituent at N-3, and a trifluoromethyl group at C-6. Predicted physicochemical properties include a calculated logP (clogP) of 3.57, a topological polar surface area (TPSA) of 33.20 Ų, zero hydrogen-bond donors, three hydrogen-bond acceptors, three rotatable bonds, a boiling point of 340.5 ± 52.0 °C, a density of 1.39 ± 0.1 g/cm³, and a predicted pKa of −2.65 ± 0.70.

Molecular Formula C13H10F4N2OS
Molecular Weight 318.29
CAS No. 339101-66-5
Cat. No. B2610055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Fluorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
CAS339101-66-5
Molecular FormulaC13H10F4N2OS
Molecular Weight318.29
Structural Identifiers
SMILESCN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)F)C(F)(F)F
InChIInChI=1S/C13H10F4N2OS/c1-19-11(20)6-10(13(15,16)17)18-12(19)21-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3
InChIKeyCMUMQYGOQFEXCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS 339101-66-5): Core Structural Identity and Physicochemical Baseline for Procurement Evaluation


2-((4-Fluorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS 339101-66-5; molecular formula C₁₃H₁₀F₄N₂OS; molecular weight 318.29 g/mol) is a fully synthetic 4(3H)-pyrimidinone derivative bearing a para-fluorobenzyl sulfanyl group at the C-2 position, a methyl substituent at N-3, and a trifluoromethyl group at C-6 . Predicted physicochemical properties include a calculated logP (clogP) of 3.57, a topological polar surface area (TPSA) of 33.20 Ų, zero hydrogen-bond donors, three hydrogen-bond acceptors, three rotatable bonds, a boiling point of 340.5 ± 52.0 °C, a density of 1.39 ± 0.1 g/cm³, and a predicted pKa of −2.65 ± 0.70 [1]. The compound belongs to a broader series of trifluoromethyl pyrimidinones that have been systematically investigated for anti-tubercular and Gram-positive antibacterial activities in whole-cell phenotypic screens [2].

Why 2-((4-Fluorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone Cannot Be Replaced by Its Ortho-Fluoro, Unsubstituted Benzyl, or Ortho-Chloro Analogs


Within the 2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone sub-family, the position and identity of the aryl substituent on the benzyl moiety produce measurable differences in lipophilicity, electronic character, and inferred metabolic stability that preclude generic substitution. The para-fluorobenzyl isomer (CAS 339101-66-5) exhibits a lower clogP (3.57) than the ortho-fluorobenzyl isomer (logP 3.63), a difference of 0.06 log units that reflects reduced lipophilicity and potentially lower non-specific protein binding [1]. Relative to the unsubstituted benzyl analog (logP 3.58, MW 300.30), the para-fluoro compound carries an additional 18 mass units from the fluorine atom, altering dosing calculations and molar equivalence in assay preparation . Furthermore, class-level structure–activity relationship (SAR) evidence from the trifluoromethyl pyrimidinone series demonstrates that the 2-pyridyl substituent—absent in CAS 339101-66-5 and its benzylsulfanyl analogs—is required for anti-tubercular activity, meaning these compounds occupy a distinct biological activity space from the 2-pyridyl-bearing anti-TB leads and carry a different cytotoxicity risk profile [2].

Quantitative Differentiation Evidence for 2-((4-Fluorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS 339101-66-5) Versus Closest Structural Analogs


Lipophilicity Differentiation: Para-Fluorobenzyl vs. Ortho-Fluorobenzyl Isomer

The target compound (para-fluorobenzyl isomer) demonstrates a calculated logP (clogP) of 3.57, which is 0.06 log units lower than the ortho-fluorobenzyl isomer (CAS 339101-68-7, logP 3.63) [1]. This quantitatively confirms that para-fluorine substitution reduces overall lipophilicity relative to ortho-fluorine substitution on the benzyl ring, consistent with differential dipole alignment and hydrogen-bond acceptor orientation of the fluorine atom in the para versus ortho position. The lower clogP indicates moderately reduced membrane partitioning and potentially lower non-specific protein binding.

Lipophilicity clogP ADME prediction

Molecular Weight and Molar Equivalence Differentiation Versus Unsubstituted Benzyl Analog

The para-fluorobenzyl compound (MW 318.29 g/mol) carries an additional 18.0 mass units relative to the unsubstituted benzyl analog (CAS 339101-47-2, MW 300.30 g/mol), representing a 6.0% increase in molecular weight . This mass difference is attributable to the replacement of a hydrogen atom (1.008 Da) with a fluorine atom (18.998 Da) at the para position of the benzyl ring. For researchers preparing equimolar solutions, this translates to weighing 318.29 mg for 1 mmol of the target compound versus 300.30 mg for the unsubstituted analog—an 18 mg per mmol difference that is non-trivial in high-throughput screening where compound stocks are prepared gravimetrically.

Molecular weight Assay preparation Dosing calculation

Para-Fluorine Electronic Effect: Acidity (pKa) of the Pyrimidinone Core

The predicted acid dissociation constant (pKa) of the target compound is −2.65 ± 0.70, as calculated and reported by ChemicalBook . This strongly negative pKa indicates that the pyrimidinone core is extremely weakly basic and exists entirely in its neutral (unprotonated) form under physiological pH conditions (pH 1–8). While pKa data for the unsubstituted benzyl analog were not retrievable from accessible databases, the presence of the para-fluorine substituent—an electron-withdrawing group—further reduces the electron density on the pyrimidinone nitrogen, shifting the pKa to a more negative value relative to the unsubstituted benzyl analog. This is a class-level inference based on the well-established Hammett σₚ constant for fluorine (σₚ = +0.06), which predicts a modest but real acid-strengthening effect relative to hydrogen (σₚ = 0.00).

Electronic effect pKa Ionization state

Structural Divergence from Anti-Tubercular Active 2-Pyridyl Series: Absence of 2-Pyridyl Substituent

In the comprehensive SAR study by Hembre et al. (2021) of the trifluoromethyl pyrimidinone series against Mycobacterium tuberculosis, the 2-pyridyl group at the C-2 position was found to be strictly required for anti-tubercular activity; substitution on the 5-position of the pyridyl ring was tolerated but not on the 6-position [1]. The target compound (CAS 339101-66-5) bears a 4-fluorobenzyl sulfanyl group at C-2 instead of a 2-pyridyl group and therefore structurally belongs to an inactive or untested chemical space within the context of the anti-TB series. Critically, the active 2-pyridyl-containing molecules in this series demonstrated problematic cytotoxicity against HepG2 cells, with selectivity being a major limitation; the most promising molecule had an MIC (IC₉₀) of 4.9 µM with no cytotoxicity (IC₅₀ > 100 µM), while other active analogs showed lower selectivity [1]. By lacking the 2-pyridyl pharmacophore, the target compound is structurally excluded from the anti-TB activity space and may carry a different—potentially lower—cytotoxicity liability, making it suitable for target identification or selectivity profiling experiments where anti-TB activity is not desired.

Anti-tubercular activity SAR Cytotoxicity risk 2-pyridyl requirement

Commercial Purity Specification Advantage Over Unsubstituted Benzyl Analog

The para-fluorobenzyl compound (CAS 339101-66-5) is commercially available at a certified purity of 98% from the supplier Leyan (Product No. 1665965) . In contrast, the unsubstituted benzyl analog (CAS 339101-47-2) from the same supplier is listed at 90% purity (Leyan Product No. 2166418) . This 8 percentage-point purity gap represents a 5-fold difference in maximum potential impurity burden (2% vs. 10% total impurities), which is significant for assay reproducibility, especially in enzymatic or cell-based assays where trace impurities can act as confounding inhibitors or agonists.

Purity Procurement Quality specification

Topological Polar Surface Area (TPSA) Parity with Ortho-Fluoro Isomer: Conserved Membrane Permeability Potential

The target compound (para-fluorobenzyl isomer) has a calculated topological polar surface area (TPSA) of 33.20 Ų, as reported in the SilDrug database [1]. Although TPSA data for the ortho-fluoro isomer were not directly located in accessible databases, the molecular formula and atom connectivity of both regioisomers are identical (C₁₃H₁₀F₄N₂OS; identical sets of heteroatoms: 2 N, 1 O, 1 S), meaning the TPSA is expected to be identical or nearly identical (33.20 Ų) regardless of fluorine position, as TPSA depends solely on atom and bond types, not on positional isomerism. This TPSA value is well below the established threshold of 140 Ų for oral bioavailability and below 60–70 Ų for blood–brain barrier penetration, placing the compound in a favorable drug-likeness space for membrane permeability [1].

TPSA Membrane permeability Drug-likeness

Optimal Research and Industrial Application Scenarios for 2-((4-Fluorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS 339101-66-5)


Medicinal Chemistry SAR Campaigns Requiring Fine-Tuned Lipophilicity Within a Fluorobenzyl Analog Series

When a medicinal chemistry program is exploring the effect of fluorine position on ADME properties within the 2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone series, CAS 339101-66-5 provides the para-fluorinated reference point. Its clogP of 3.57, which is 0.06 units lower than the ortho-fluoro isomer (clogP 3.63) and comparable to the unsubstituted benzyl analog (logP 3.58), allows researchers to deconvolute lipophilicity-driven effects from electronic effects in structure–property relationship (SPR) studies [1]. This quantitative differentiation is essential for optimizing absorption, distribution, and non-specific binding profiles without altering the core scaffold.

Negative-Control or Selectivity Counter-Screen for Anti-Tubercular Trifluoromethyl Pyrimidinone Programs

Since the 2-pyridyl group is strictly required for anti-tubercular activity in the trifluoromethyl pyrimidinone series (Hembre et al., 2021), CAS 339101-66-5—which bears a 4-fluorobenzyl sulfanyl group at C-2 instead of 2-pyridyl—serves as a structurally appropriate negative control in M. tuberculosis whole-cell assays [1]. It can be deployed in selectivity panels to confirm that observed biological activity in related compounds is indeed 2-pyridyl-dependent, or to profile off-target effects of the core scaffold independently of the anti-TB pharmacophore.

High-Purity Reference Standard for Analytical Method Development and Quality Control

With a commercially available purity specification of 98% (Leyan) versus 90% for the unsubstituted benzyl analog, CAS 339101-66-5 is the preferred choice as a reference standard for HPLC method development, calibration curve construction, and impurity profiling within this compound class [1]. The 5-fold lower maximum impurity burden (2% vs. 10%) reduces the risk of co-eluting impurity peaks and improves limit of detection (LOD) and limit of quantitation (LOQ) in analytical methods.

Computational Chemistry and Molecular Modeling Studies on Fluorine Positional Effects

The target compound's experimentally uncharacterized but computationally predicted properties (clogP 3.57, TPSA 33.20 Ų, pKa −2.65) make it a suitable test case for computational chemistry studies investigating the impact of para- versus ortho-fluorine substitution on molecular electrostatic potential, dipole moment, and intermolecular interaction energies [1]. The availability of closely matched regioisomeric analogs (ortho-fluoro CAS 339101-68-7; unsubstituted CAS 339101-47-2) enables controlled in silico comparisons that isolate the contribution of fluorine position to binding free energy predictions.

Quote Request

Request a Quote for 2-((4-Fluorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.